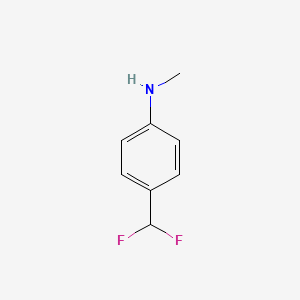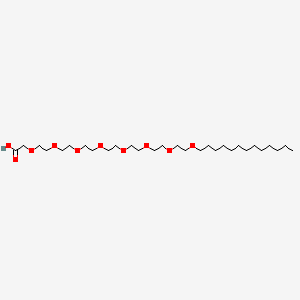
3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid is a complex organic compound with the molecular formula C({29})H({58})O(_{10}) It is characterized by its long chain structure, which includes multiple ether linkages and a terminal carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid typically involves the stepwise addition of ethylene oxide units to a suitable starting material, followed by the introduction of a carboxylic acid group. One common method involves the following steps:
Starting Material: Begin with a long-chain alcohol, such as tridecanol.
Ethoxylation: React the alcohol with ethylene oxide in the presence of a catalyst, such as potassium hydroxide, to form a polyether chain.
Carboxylation: Introduce a carboxylic acid group at the terminal end of the polyether chain using a reagent like chloroacetic acid under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors for the ethoxylation step, ensuring consistent product quality and yield. The carboxylation step can be optimized using automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of detergents, lubricants, and cosmetics.
作用機序
The mechanism by which 3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid exerts its effects is primarily through its ability to interact with lipid membranes. The polyether chain can insert into lipid bilayers, altering their fluidity and permeability. The carboxylic acid group can form hydrogen bonds with polar head groups of lipids, stabilizing the interaction.
類似化合物との比較
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but lacks the terminal carboxylic acid group.
Polypropylene glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): Composed of tetrahydrofuran units, offering different solubility properties.
Uniqueness
3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid is unique due to its specific combination of a long polyether chain and a terminal carboxylic acid group. This structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
特性
CAS番号 |
66161-61-3 |
|---|---|
分子式 |
C29H58O10 |
分子量 |
566.8 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C29H58O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38-26-27-39-28-29(30)31/h2-28H2,1H3,(H,30,31) |
InChIキー |
XBMLLJLGCSRVNC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B12847729.png)
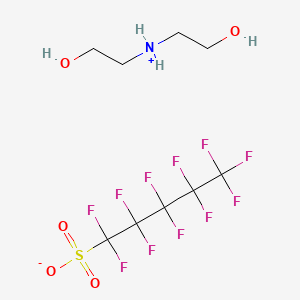
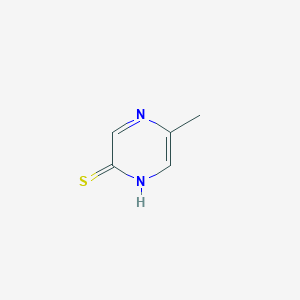


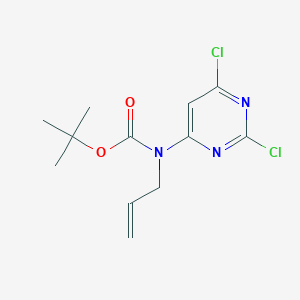



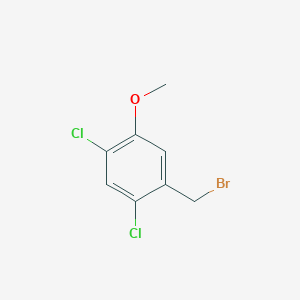
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B12847781.png)
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)

